Studies have explored the possibility of 3-hydrazinoquinoline dihydrochloride as a potential anti-cancer agent. Research suggests it might exhibit cytotoxic effects (toxic to cells) on various cancer cell lines, including those from lung, breast, and colon cancers []. However, further investigation is necessary to understand its mechanism of action and potential efficacy in vivo (within a living organism) [].
Research has also investigated the potential radioprotective properties of 3-hydrazinoquinoline dihydrochloride. Studies suggest it might offer some protection against radiation-induced damage in healthy cells. This property could be valuable in mitigating the side effects of radiation therapy in cancer treatment. However, more research is required to confirm these findings and understand the underlying mechanisms.
Limited research suggests 3-hydrazinoquinoline dihydrochloride might have other potential applications, including:
Quinolin-3-yl-hydrazine dihydrochloride is a chemical compound characterized by its quinoline and hydrazine moieties. Quinoline is a bicyclic structure with a nitrogen atom, while hydrazine is a dihydrogen nitrogen compound. The dihydrochloride form indicates the presence of two hydrochloric acid molecules associated with the hydrazine component. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility in synthesizing other compounds.
These reactions highlight its versatility as a building block in organic synthesis.
Quinolin-3-yl-hydrazine dihydrochloride exhibits various biological activities, including:
The biological activities are attributed to the ability of the quinoline ring to interact with biological targets, including enzymes and receptors.
Several methods exist for synthesizing quinolin-3-yl-hydrazine dihydrochloride:
Quinolin-3-yl-hydrazine dihydrochloride finds applications in:
Interaction studies involving quinolin-3-yl-hydrazine dihydrochloride focus on its binding affinity with various biological macromolecules:
Quinolin-3-yl-hydrazine dihydrochloride shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 2-Chloroquinoline | Quinoline derivative | Antimicrobial, anticancer | Chlorine substituent enhances reactivity |
| 4-Hydrazinylquinolin-2(1H)-one | Hydrazine derivative | Antimicrobial | Contains additional functional groups |
| Pyrazoloquinoline | Fused heterocycle | Anticancer | Unique pyrazole ring enhances biological activity |
Quinolin-3-yl-hydrazine dihydrochloride is unique due to its specific arrangement of the quinoline and hydrazine moieties, which contributes to its distinct biological properties and reactivity compared to these similar compounds.
The molecular architecture of quinolin-3-yl-hydrazine dihydrochloride consists of a quinoline backbone with a hydrazine group (-NH-NH₂) attached at the 3-position [2]. The quinoline moiety features a bicyclic structure containing a benzene ring fused with a pyridine ring, providing the compound with distinctive aromatic characteristics [2]. The hydrazine group introduces reactive nitrogen functionalities that significantly influence the compound's chemical behavior [2].
The bonding patterns within the molecule demonstrate typical characteristics of aromatic nitrogen heterocycles [3]. The quinoline ring system maintains planarity with minimal deviation, as observed in related quinoline derivatives where the root mean square deviation from planarity ranges from 0.012 to 0.031 Å [3] [4]. Bond lengths within the quinoline system follow established patterns for aromatic compounds, with carbon-carbon bonds in the aromatic rings measuring approximately 1.33-1.39 Å [4].
The hydrazine moiety exhibits characteristic nitrogen-nitrogen bonding with distances typically ranging from 1.26-1.34 Å for N-N single bonds [4]. The attachment of the hydrazine group to the quinoline ring at the 3-position creates a system capable of extensive electronic delocalization [5]. The nitrogen atoms in the hydrazine group can participate in hydrogen bonding interactions, contributing to the compound's solid-state properties [3].
| Structural Parameter | Typical Range | Reference |
|---|---|---|
| Quinoline C-C bond lengths | 1.33-1.39 Å | [4] |
| N-N bond length (hydrazine) | 1.26-1.34 Å | [4] |
| Ring planarity deviation | 0.012-0.031 Å | [3] [4] |
The crystallographic properties of quinolin-3-yl-hydrazine dihydrochloride and related quinoline derivatives reveal important structural information about their solid-state organization [6] [7]. Quinoline derivatives commonly crystallize in various space groups, with monoclinic and orthorhombic systems being frequently observed [6] [7]. The molecular packing in the crystal lattice is significantly influenced by hydrogen bonding interactions involving the hydrazine nitrogen atoms and the chloride counter-ions [3] [4].
The compound exhibits typical characteristics of organic hydrochloride salts, where the chloride ions interact electrostatically with protonated nitrogen centers [8]. Water molecules, when present as hydrates, play crucial roles in stabilizing the crystal structure through hydrogen bonding networks [8]. These interactions create two-dimensional or three-dimensional arrays that determine the overall crystal architecture [8].
Intermolecular interactions in the crystal structure include hydrogen bonds between nitrogen-hydrogen groups and chloride ions, as well as aromatic π-π stacking interactions between quinoline rings [3] [4]. The dihedral angles between aromatic rings in related structures typically range from 8 to 12 degrees, indicating slight twisting from perfect planarity [3] [4].
| Crystal Parameter | Typical Values | Space Groups |
|---|---|---|
| Dihedral angles | 8-12° | [3] [4] |
| Common space groups | P21/c, Cc, P21/n | [4] [6] |
| Hydrogen bond distances | 2.5-3.2 Å | [3] [4] |
The proton Nuclear Magnetic Resonance spectrum of quinolin-3-yl-hydrazine dihydrochloride displays characteristic signals that reflect the compound's structural features [9] [10] [11]. The aromatic protons of the quinoline ring system typically resonate in the downfield region between 6.5 and 8.0 parts per million, consistent with aromatic hydrogen environments [10] [11].
The quinoline ring protons exhibit distinct chemical shift patterns based on their positions relative to the nitrogen heteroatom [9] [12]. Protons at positions ortho and para to the quinoline nitrogen typically appear at higher frequencies due to the deshielding effect of the electronegative nitrogen atom [12]. The proton at the 2-position of the quinoline ring generally resonates around 9.0-9.5 parts per million, while other aromatic protons appear in the 7.0-8.5 parts per million range [9] [12].
The hydrazine protons appear as exchangeable signals, typically observed as broad singlets due to rapid exchange with water or other protic solvents [13] [14]. These signals are often found in the 3.0-6.0 parts per million region, depending on the degree of protonation and hydrogen bonding [13] [10].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of the molecule [11] [12]. The aromatic carbons of the quinoline ring appear in the 120-160 parts per million range, with carbons adjacent to nitrogen showing characteristic downfield shifts [11] [12]. The carbon at the 3-position, where the hydrazine substitution occurs, typically resonates around 129-135 parts per million [11].
| ¹H NMR Chemical Shifts | Assignment | Chemical Shift (ppm) |
|---|---|---|
| Quinoline H-2 | Aromatic | 9.0-9.5 |
| Quinoline H-4,5,6,7,8 | Aromatic | 7.0-8.5 |
| Hydrazine NH | Exchangeable | 3.0-6.0 |
| ¹³C NMR Chemical Shifts | Assignment | Chemical Shift (ppm) |
|---|---|---|
| Quinoline aromatic carbons | Aromatic | 120-160 |
| C-3 (substituted) | Aromatic | 129-135 |
| Quaternary carbons | Aromatic | 140-160 |
Infrared spectroscopy reveals characteristic vibrational frequencies that provide structural information about quinolin-3-yl-hydrazine dihydrochloride [15] [16] [17]. The spectrum exhibits several diagnostic absorption bands that correspond to specific functional groups within the molecule [15] [16].
The nitrogen-hydrogen stretching vibrations of the hydrazine group appear as characteristic bands in the 3200-3500 wavenumber region [17] [18]. These bands often appear as broad absorptions due to hydrogen bonding interactions with chloride ions and water molecules [17]. The quinoline ring system contributes aromatic carbon-hydrogen stretching vibrations around 3000-3100 wavenumbers [16] [19].
The aromatic carbon-carbon stretching vibrations manifest as multiple bands in the 1400-1600 wavenumber region, typical of substituted aromatic compounds [15] [16]. The presence of the nitrogen heteroatom in the quinoline ring influences the exact positions of these bands compared to purely carbocyclic aromatic systems [15].
Carbon-nitrogen stretching vibrations appear in the 1200-1400 wavenumber range, while nitrogen-nitrogen stretching from the hydrazine moiety typically occurs around 1000-1200 wavenumbers [16] [18]. The fingerprint region below 1000 wavenumbers contains numerous bands corresponding to out-of-plane bending vibrations and skeletal deformations [16] [19].
| Vibrational Mode | Frequency Range (cm⁻¹) | Assignment |
|---|---|---|
| N-H stretching | 3200-3500 | Hydrazine NH₂ |
| Aromatic C-H stretching | 3000-3100 | Quinoline ring |
| C=C aromatic stretching | 1400-1600 | Ring vibrations |
| C-N stretching | 1200-1400 | Aromatic C-N |
| N-N stretching | 1000-1200 | Hydrazine N-N |
Mass spectrometric analysis of quinolin-3-yl-hydrazine dihydrochloride provides valuable information about its fragmentation behavior under ionization conditions [20] [21] [22]. The molecular ion peak appears at mass-to-charge ratio 232 for the dihydrochloride form, corresponding to the protonated molecular ion of the entire salt complex [1] [23].
Under electrospray ionization conditions, the compound typically forms protonated molecular ions through addition of protons to the basic nitrogen centers [22] [24]. The base peak in the mass spectrum often corresponds to the quinoline-containing fragment after loss of the hydrazine moiety or portions thereof [20] [25].
Characteristic fragmentation patterns include the loss of hydrazine (mass 32) to yield fragments at mass-to-charge ratio 200, corresponding to a quinoline-based cation [25] [26]. Additional fragmentation may involve the loss of hydrogen cyanide (mass 27) from the quinoline ring system, a common fragmentation pathway for nitrogen-containing aromatic heterocycles [26].
The fragmentation behavior is influenced by the protonation sites, which typically occur at the most basic nitrogen atoms in the molecule [27] [22]. Collision-induced dissociation experiments reveal that the quinoline ring system tends to remain intact during fragmentation, with cleavage occurring preferentially at the hydrazine linkage [22] [25].
| Fragment Ion | Mass-to-Charge Ratio | Assignment |
|---|---|---|
| [M+H]⁺ | 232 | Molecular ion |
| [M-NH₂NH₂]⁺ | 200 | Loss of hydrazine |
| [M-HCN]⁺ | 205 | Loss of hydrogen cyanide |
| Quinoline base peak | 129 | Quinoline fragment |
Computational studies using Density Functional Theory provide insights into the conformational preferences and electronic properties of quinolin-3-yl-hydrazine dihydrochloride [28] [29] [30]. Molecular modeling calculations typically employ basis sets such as 6-31G(d,p) or 6-311G(d,p) with functionals like B3LYP to optimize molecular geometries [29] [30] [31].
The optimized geometry reveals that the quinoline ring system maintains planarity with minimal deviation, consistent with experimental crystallographic observations [5] [30]. The hydrazine substituent can adopt different conformations relative to the quinoline plane, with rotational barriers typically ranging from 5-15 kilocalories per mole [32] [33].
Conformational analysis indicates that the preferred orientation around the nitrogen-nitrogen bond involves specific orientations that minimize steric interactions while maximizing electronic stabilization [32] [30]. The lone pairs of electrons on adjacent nitrogen atoms can adopt eclipsed or staggered conformations depending on the substitution pattern and environmental conditions [32].
Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital calculations provide information about the electronic properties and reactivity of the compound [29] [30]. The energy gap between these orbitals typically ranges from 3-5 electron volts for quinoline derivatives, indicating moderate electronic excitation energies [29] [31].
Electrostatic potential maps reveal the distribution of electron density across the molecule, highlighting regions of high and low electron density that influence intermolecular interactions [34] [30]. These calculations support the observed hydrogen bonding patterns and crystal packing arrangements [34].
| Computational Parameter | Typical Value | Method |
|---|---|---|
| HOMO-LUMO gap | 3-5 eV | DFT/B3LYP |
| Rotational barrier (N-N) | 5-15 kcal/mol | [32] [33] |
| Ring planarity deviation | <0.05 Å | DFT optimization |
| Dipole moment | 2-6 Debye | [30] [31] |
Quinolin-3-yl-hydrazine dihydrochloride presents as a crystalline solid under standard conditions [1]. The compound exhibits the characteristic appearance of a white to off-white crystalline powder, typical of many hydrazine hydrochloride salts [2]. The dihydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base form.
The molecular structure consists of a quinoline ring system with a hydrazine substituent at the 3-position, forming ionic interactions with two hydrochloride molecules. This salt formation significantly influences the compound's physical properties, including its solubility profile and crystalline structure [1]. The presence of multiple nitrogen atoms in the structure contributes to the compound's ability to form hydrogen bonds with water molecules and other polar solvents.
Table 1: Basic Physical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Appearance | Crystalline powder |
| Color | White to off-white |
| Odor | Characteristic amine-like odor |
| Crystal System | Not specified |
| Polymorphism | Not reported |
The solubility characteristics of quinolin-3-yl-hydrazine dihydrochloride are governed by its ionic nature and the presence of both hydrophilic and hydrophobic structural components. The dihydrochloride salt form demonstrates moderate solubility in water due to the ionic interactions between the protonated nitrogen atoms and chloride ions [2] [1].
The compound exhibits enhanced solubility in polar organic solvents compared to non-polar solvents. This solubility pattern is consistent with compounds containing both aromatic ring systems and polar functional groups. The quinoline ring provides some lipophilic character, while the hydrazine moiety and hydrochloride salts contribute to hydrophilic interactions [3].
Table 2: Solubility Profile
| Solvent System | Solubility Classification | Estimated Log P |
|---|---|---|
| Water | Moderately soluble | - |
| Methanol | Highly soluble | - |
| Ethanol | Soluble | - |
| DMSO | Highly soluble | - |
| Acetone | Slightly soluble | - |
| n-Hexane | Insoluble | - |
The partition coefficient (Log P) for quinoline derivatives typically ranges from 1.5 to 3.5, depending on substituents [3]. For hydrazine-substituted quinolines, the Log P values are generally lower due to the hydrophilic nature of the hydrazine group. The dihydrochloride salt form further reduces the Log P value, making the compound more hydrophilic than its free base counterpart.
The stability of quinolin-3-yl-hydrazine dihydrochloride under different environmental conditions is a critical factor for its storage and handling. Hydrazine derivatives, including quinoline-substituted compounds, generally exhibit good stability under normal storage conditions but may be sensitive to specific environmental factors [4] [2].
Chemical Stability
The compound demonstrates stability under recommended storage conditions, which typically include storage in a cool, dry place away from direct sunlight [2]. The dihydrochloride salt form provides enhanced stability compared to the free base, as salt formation often improves the crystalline structure and reduces reactivity.
Thermal Stability
Thermal decomposition data for quinolin-3-yl-hydrazine dihydrochloride is limited in the available literature. However, related hydrazine compounds typically begin to decompose at temperatures above 200°C, with the formation of nitrogen gas and other decomposition products [5]. The presence of the quinoline ring system may provide additional thermal stability compared to simple hydrazine derivatives.
Oxidative Stability
Hydrazine compounds are generally susceptible to oxidation, particularly in the presence of oxygen and moisture [4] [6]. The oxidation typically proceeds through the formation of nitrogen gas and water as primary products. The rate of oxidation can be influenced by pH, temperature, and the presence of catalytic metals [6].
Table 3: Stability Under Various Conditions
| Condition | Stability Assessment | Recommended Precautions |
|---|---|---|
| Room Temperature | Stable | Standard storage |
| Elevated Temperature | Potentially unstable above 200°C | Avoid heating |
| Moisture | Stable under normal humidity | Keep dry |
| Light | Stable | Protect from direct sunlight |
| Air/Oxygen | Moderately stable | Minimize air exposure |
| Acidic conditions | Stable | Compatible with acidic media |
| Basic conditions | Less stable | Avoid strong bases |
The acid-base properties of quinolin-3-yl-hydrazine dihydrochloride are determined by the presence of multiple nitrogen atoms in the molecular structure. The compound contains three nitrogen atoms: one in the quinoline ring and two in the hydrazine moiety, each capable of protonation under appropriate conditions [7].
Protonation Sites
The quinoline nitrogen (N1) typically exhibits a pKa value around 4.9, similar to quinoline itself [7]. The hydrazine nitrogen atoms can undergo sequential protonation, with the first protonation occurring at the terminal nitrogen atom. The pKa values for hydrazine derivatives are generally in the range of 8-10 for the first protonation and 0-2 for the second protonation [7].
Table 4: Estimated pKa Values
| Protonation Site | Estimated pKa | Protonation Order |
|---|---|---|
| Quinoline N1 | 4.9 ± 0.5 | Third |
| Hydrazine N (terminal) | 8.5 ± 0.5 | First |
| Hydrazine N (internal) | 1.5 ± 0.5 | Second |
The dihydrochloride salt indicates that two protonation sites are occupied under normal conditions, likely the terminal hydrazine nitrogen and the internal hydrazine nitrogen. This ionization pattern affects the compound's solubility, stability, and biological activity.
pH-Dependent Behavior
The compound's behavior varies significantly with pH. At low pH values (pH < 2), all three nitrogen atoms may be protonated, resulting in a triprotonated species. At physiological pH (7.4), the compound exists primarily as a monoprotonated species. At high pH values (pH > 10), the compound may exist predominantly in its neutral form [7].
The spectral properties of quinolin-3-yl-hydrazine dihydrochloride are dominated by the quinoline chromophore, which exhibits characteristic absorption and emission patterns in the ultraviolet and visible regions [8] [9].
Ultraviolet-Visible Spectroscopy
The quinoline ring system displays typical π-π* transitions in the UV region, with major absorption bands expected around 250-350 nm [10]. The compound also exhibits n-π* transitions from the nitrogen lone pairs, which appear as weaker bands in the 300-400 nm region. The hydrazine substituent may cause slight bathochromic shifts compared to unsubstituted quinoline [8].
Table 5: UV-Vis Spectral Characteristics
| Transition Type | Wavelength Range (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Assignment |
|---|---|---|---|
| π-π* | 250-280 | 20,000-30,000 | Quinoline ring |
| π-π* | 300-330 | 10,000-15,000 | Extended conjugation |
| n-π* | 340-380 | 1,000-3,000 | Nitrogen lone pairs |
Infrared Spectroscopy
The infrared spectrum of quinolin-3-yl-hydrazine dihydrochloride exhibits characteristic absorption bands for the various functional groups present in the molecule. The N-H stretching vibrations from the hydrazine moiety appear in the 3200-3400 cm⁻¹ region, while the C=N and C=C stretching vibrations from the quinoline ring appear in the 1600-1650 cm⁻¹ region [8] [9].
Table 6: IR Spectral Assignments
| Frequency Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3200-3400 | N-H stretch | Medium-Strong |
| 3000-3100 | Aromatic C-H stretch | Medium |
| 1600-1650 | C=N stretch | Strong |
| 1580-1620 | C=C stretch | Strong |
| 1450-1500 | C-N stretch | Medium |
| 800-900 | Aromatic C-H bend | Medium |
Nuclear Magnetic Resonance Spectroscopy
The ¹H NMR spectrum of quinolin-3-yl-hydrazine dihydrochloride displays characteristic patterns for the quinoline protons and the hydrazine NH protons. The aromatic protons appear in the typical aromatic region (7-9 ppm), while the NH protons appear as exchangeable signals that may be broadened due to quadrupolar relaxation [11] [12].
Table 7: ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| 8.5-9.0 | Singlet | H-2 (quinoline) |
| 8.0-8.5 | Doublet | H-4 (quinoline) |
| 7.5-8.0 | Multiplet | H-5, H-8 (quinoline) |
| 7.0-7.5 | Multiplet | H-6, H-7 (quinoline) |
| 4.0-6.0 | Broad | NH protons |
Mass Spectrometry
The mass spectrum of quinolin-3-yl-hydrazine dihydrochloride typically shows the molecular ion peak of the free base at m/z 159 (C₉H₉N₃), with the protonated molecular ion [M+H]⁺ appearing at m/z 160. The dihydrochloride salt loses HCl molecules during ionization, reverting to the free base form [1].
Table 8: Mass Spectral Fragmentation
| m/z | Assignment | Relative Intensity |
|---|---|---|
| 159 | [M]⁺ (free base) | 100% |
| 160 | [M+H]⁺ | 80% |
| 131 | [M-N₂H₂]⁺ | 60% |
| 103 | [Quinoline-H]⁺ | 40% |
| 129 | [Quinoline]⁺ | 90% |